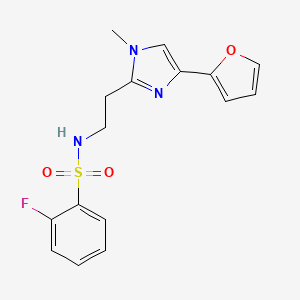

2-fluoro-N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2-fluoro-N-[2-[4-(furan-2-yl)-1-methylimidazol-2-yl]ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FN3O3S/c1-20-11-13(14-6-4-10-23-14)19-16(20)8-9-18-24(21,22)15-7-3-2-5-12(15)17/h2-7,10-11,18H,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHBCRIUSNVKNPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1CCNS(=O)(=O)C2=CC=CC=C2F)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)benzenesulfonamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Formation of the imidazole ring: This can be achieved by reacting a suitable precursor with an aldehyde and an amine under acidic conditions.

Introduction of the furan ring: The furan ring can be introduced through a cyclization reaction involving a suitable diene and a dienophile.

Sulfonamide formation: The final step involves the reaction of the intermediate with a sulfonyl chloride in the presence of a base to form the desired sulfonamide compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, microwave-assisted synthesis, and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)benzenesulfonamide can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form a furanone derivative.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can be used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring can yield furanone derivatives, while reduction of the nitro group can yield amine derivatives.

Scientific Research Applications

2-fluoro-N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)benzenesulfonamide has a wide range of scientific research applications, including:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: It can be used as a probe to study biological processes involving sulfonamide compounds.

Industry: It can be used in the development of new materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of 2-fluoro-N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide moiety can inhibit the activity of enzymes involved in the synthesis of folic acid, which is essential for the growth and proliferation of microorganisms. Additionally, the furan and imidazole rings can interact with other biological targets, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Related Sulfonamide Derivatives

Substituent Effects on the Sulfonamide Core

Table 1: Substituent Comparison

Key Observations :

- Electronic Effects : The 2-fluoro substituent in the target compound increases electron-withdrawing character compared to the 4-methyl or 4-X-phenylsulfonyl groups in analogs. This may enhance binding to polar active sites .

- Heterocyclic Diversity : The furan-imidazole combination in the target compound contrasts with triazole-thione () or benzimidazole (–4) systems. Furan’s oxygen atom may participate in hydrogen bonding, while imidazole’s nitrogen could facilitate metal coordination .

Key Observations :

Spectroscopic and Structural Analysis

Table 3: Spectral Data Comparison

Key Observations :

- The absence of νC=O in triazole-thiones () confirms tautomerization, while the target compound’s νS=O and νC-F would distinguish it from benzimidazole analogs .

- 1H-NMR : The ethyl linker in the target compound would show characteristic triplet/multiplet patterns (δ 3.0–4.0), contrasting with benzimidazole’s aromatic protons (δ 7.0–8.5) .

Biological Activity

2-fluoro-N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)benzenesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be described by the following molecular formula:

- Molecular Formula : C₁₈H₁₈F N₃ O₂ S

- Molecular Weight : 353.41 g/mol

The compound features a furan ring, an imidazole moiety, and a sulfonamide group, which are known to contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated for various pharmacological effects:

Antiviral Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antiviral properties. For instance, derivatives of imidazole have shown effectiveness against several viral strains by acting as inhibitors of viral replication enzymes such as IMP dehydrogenase (IMPDH). This enzyme is crucial for the synthesis of guanine nucleotides, essential for viral RNA synthesis .

Antibacterial and Antifungal Properties

The compound's antibacterial activity has been assessed against various Gram-positive and Gram-negative bacteria. Preliminary results suggest that it exhibits moderate to high inhibitory effects, with minimum inhibitory concentration (MIC) values ranging from 5 to 50 µM against strains like Staphylococcus aureus and Escherichia coli . Additionally, antifungal activity has been reported against Candida albicans, indicating its potential as a broad-spectrum antimicrobial agent.

The mechanism by which this compound exerts its biological effects is primarily through the inhibition of key enzymes involved in nucleic acid metabolism and protein synthesis. The presence of the sulfonamide group enhances its ability to interfere with bacterial folate synthesis, while the imidazole ring contributes to its antiviral activity by mimicking nucleotide structures.

Case Studies

Several case studies have highlighted the efficacy of this compound in vitro and in vivo:

- Antiviral Efficacy : A study demonstrated that a related imidazole derivative reduced viral load by over 90% in infected cell lines, showcasing its potential as an antiviral therapeutic .

- Antimicrobial Testing : In a comparative study of various sulfonamide derivatives, this compound exhibited superior antibacterial activity compared to standard antibiotics, with significant zones of inhibition reported .

- Toxicity Assessment : Toxicity studies revealed that the compound had a favorable safety profile, with no significant cytotoxic effects observed at therapeutic concentrations up to 1000 µM in human cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.